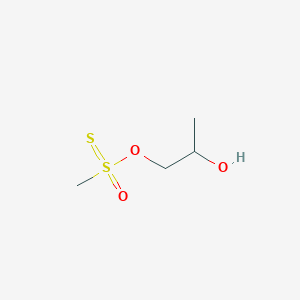

2-Hydroxypropyl methanethiolsulfonate

Description

Contextualization of Thiolsulfonates within Organosulfur Chemistry and Chemical Biology

Organosulfur compounds are integral to both chemistry and biology, with the sulfur atom conferring unique properties to molecules in which it is present. jmchemsci.comnih.gov Thiolsulfonates, characterized by the R-S(O)₂-S-R' functional group, are a notable class of organosulfur compounds. They are recognized for their reactivity, particularly their interaction with thiols, which are organic compounds containing a sulfhydryl (-SH) group. This reactivity makes them valuable reagents and intermediates in organic synthesis. jmchemsci.com

In the realm of chemical biology, the thiol-disulfide exchange is a fundamental process, and thiolsulfonates participate in similar chemistry, making them useful tools for studying biological systems. Their ability to react with cysteine residues in proteins allows for the modification and investigation of protein structure and function.

Historical Trajectories and Milestones in the Study of Related Methanethiolsulfonate Chemistry

The study of organosulfur compounds has a rich history, with significant milestones paving the way for the investigation of molecules like 2-Hydroxypropyl methanethiolsulfonate. While a detailed historical account of this specific compound is not extensively documented, the development of synthetic methods for the broader class of methanethiolsulfonates has been a key enabler. Early research in the 20th century laid the groundwork for understanding the fundamental reactivity of sulfur-containing functional groups. chemistryviews.orgnih.gov

A significant milestone in the broader field was the synthesis of urea (B33335) by Friedrich Wöhler in 1828, which bridged the gap between inorganic and organic chemistry and opened the door to the laboratory synthesis of complex organic molecules, including those containing sulfur. nih.gov More specifically, the development of methods to prepare S-methyl methanethiolsulfonate, a related and more extensively studied compound, has provided valuable insights into the chemistry of the methanethiolsulfonate group. tandfonline.com

Current Research Landscape and Emerging Trends Pertaining to the Chemical Compound Class

The current research landscape for thiolsulfonates is vibrant, with a focus on developing new synthetic methodologies and exploring their applications in various fields. tandfonline.com A prominent trend is the use of methanethiolsulfonate derivatives as ligands for biological targets. For instance, certain methanethiolsulfonate compounds have been investigated for their ability to bind to the STAT3-SH2 domain, suggesting potential applications in drug discovery. tandfonline.com

Furthermore, functionalized thiolsulfonates are being explored for their unique chemical properties and potential applications in materials science and medicinal chemistry. mdpi.com The introduction of functional groups, such as the hydroxyl group in this compound, can modulate the compound's solubility, reactivity, and biological activity, opening up new avenues for research. While specific research on this compound is still emerging, the broader trends in thiolsulfonate chemistry indicate a promising future for the exploration of this and related compounds.

Chemical and Physical Properties

Detailed experimental data for this compound is limited in publicly available literature. However, predicted properties provide some insight into its physical characteristics.

| Property | Value |

| CAS Number | 41206-16-0 |

| Molecular Formula | C₄H₁₀O₃S₂ |

| Molecular Weight | 170.25 g/mol |

| Predicted Boiling Point | 260.5 ± 42.0 °C |

| Predicted Density | 1.333 ± 0.06 g/cm³ |

Table 1: Predicted Physicochemical Properties of this compound. chemicalbook.com

Structure

3D Structure

Properties

CAS No. |

41206-16-0 |

|---|---|

Molecular Formula |

C4H10O3S2 |

Molecular Weight |

170.3 g/mol |

IUPAC Name |

1-methylsulfonothioyloxypropan-2-ol |

InChI |

InChI=1S/C4H10O3S2/c1-4(5)3-7-9(2,6)8/h4-5H,3H2,1-2H3 |

InChI Key |

MHKJBDXQSICTIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(COS(=O)(=S)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Hydroxypropyl Methanethiolsulfonate

Elucidation of Classical Synthetic Pathways for Thiolsulfonates

Traditional methods for synthesizing thiolsulfonates have laid the groundwork for more modern approaches. These classical pathways often involve the reaction of specific precursor compounds under well-defined conditions.

Precursor Compounds and Initial Synthesis Routes

The synthesis of thiolsulfonates traditionally involves the reaction of sulfonyl chlorides with thiols. Another common route is the oxidation of disulfides. nih.gov For the synthesis of 2-Hydroxypropyl methanethiolsulfonate, this would conceptually involve the reaction of methanesulfonyl chloride with 1-mercapto-2-propanol (B90344) or the controlled oxidation of a corresponding disulfide.

Additionally, the reaction between sulfonyl chlorides and sodium sulfinates can yield thiolsulfonates. Thiols and sodium sulfinates can also be cross-coupled to form these compounds. organic-chemistry.org Alkylsulfenyl thiocarbonates serve as precursors to hydropersulfides, which are related to the reactive sulfur species involved in some biological activities. nih.gov

Optimization of Reaction Conditions in Traditional Thiolsulfonate Syntheses

Optimizing reaction conditions is crucial for maximizing the yield and purity of thiolsulfonates. Key parameters that are often adjusted include temperature, solvent, and the presence of catalysts or reagents. For instance, a metal-free approach for the synthesis of thiosulfonates from sulfonyl hydrazides has been developed using N-bromosuccinimide (NBS) and 1,4-diazabicyclo[2.2.2]octane (DABCO) under mild conditions. researchgate.net

Temperature control is another critical factor. A temperature-controlled chemoselective synthesis of thiosulfonates has been reported, highlighting the importance of this parameter in directing the reaction toward the desired product. researchgate.net The choice of solvent can also significantly influence the reaction outcome. For example, some syntheses are performed in acetonitrile (B52724), while others may use aqueous systems. nih.gov The optimization of synthesis conditions for materials like lithium orthosilicate (B98303) (Li4SiO4) for CO2 capture also underscores the importance of variables such as sintering temperature and heating rate to achieve the desired product characteristics. rsc.org

Advanced and Novel Synthetic Strategies for Thiolsulfonates and Analogs

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for preparing thiolsulfonates and related chiral sulfur compounds.

Catalytic Approaches in Thiolsulfonate Synthesis

Catalysis plays a significant role in modern synthetic strategies for thiolsulfonates, offering improved efficiency and sustainability. Iron(III)-catalyzed formation of sulfenyl and sulfonyl radicals from thiols and sodium sulfinates under aerobic conditions provides a green and sustainable method for thiosulfonate synthesis. organic-chemistry.org Similarly, copper-catalyzed sulfonylation of disulfides using sodium sulfinates in the air is an effective method. organic-chemistry.org Molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as the oxidant is another sustainable protocol for synthesizing thiosulfonates. rsc.org These catalytic methods often utilize readily available and non-toxic metals, contributing to greener chemical processes. organic-chemistry.org

Stereoselective and Enantioselective Synthesis Methodologies for Chiral Sulfur Compounds

The synthesis of chiral sulfur compounds, including those with stereogenic centers at the sulfur atom, has seen significant progress. nih.govgoogle.com Strategies for asymmetric synthesis include diastereoselective transformations using chiral auxiliaries, enantiospecific transformations of enantiopure sulfur compounds, and catalytic enantioselective synthesis. nih.gov Catalytic enantioselective transformations are considered the most efficient and desirable strategy. nih.gov For instance, chiral Brønsted acids have been used as catalysts for the enantioselective synthesis of chiral sulfinamides, which can be further transformed into other enantioenriched sulfur compounds. acs.org The development of chiral bifunctional selenide (B1212193) catalysts has enabled the enantioselective construction of chiral sulfides. researchgate.net Furthermore, catalytic asymmetric hydrogenation of unsaturated sulfones provides an efficient route to chiral sulfones. rsc.org

Green Chemistry Principles in Thiolsulfonate Production

Green chemistry principles are increasingly being integrated into the synthesis of thiolsulfonates to reduce the environmental impact of chemical processes. yale.edunih.govinstituteofsustainabilitystudies.com These principles focus on waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing safer chemicals. yale.edunih.gov

Key aspects of green chemistry in this context include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water or ethanol, or employing solvent-free reaction conditions. instituteofsustainabilitystudies.com

Catalysis: Utilizing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. yale.edu

Renewable Feedstocks: Employing raw materials from renewable sources whenever feasible. yale.edu

Energy Efficiency: Conducting syntheses at ambient temperature and pressure to minimize energy consumption. yale.edurjpn.org

An example of a green approach is the iodine-promoted disproportionate coupling reaction of arylsulfonyl hydrazides, which offers an environmentally friendly system for producing thiosulfonates. organic-chemistry.org The use of iron(III) as a catalyst and atmospheric oxygen as an oxidant also aligns with green chemistry principles by utilizing non-toxic and readily available materials. organic-chemistry.org

Data Tables

Table 1: Overview of Synthetic Methodologies for Thiolsulfonates

| Methodology | Precursors | Reagents/Catalysts | Key Features |

|---|---|---|---|

| Classical Synthesis | Sulfonyl chlorides and thiols | - | Traditional and well-established method. |

| Oxidation of Disulfides | Disulfides | Oxidizing agents (e.g., mCPBA, H₂O₂) acs.org | Controlled oxidation is crucial. |

| Metal-Free Synthesis | Sulfonyl hydrazides | NBS/DABCO researchgate.net | Avoids metal catalysts, mild conditions. researchgate.net |

| Iron-Catalyzed Coupling | Thiols and sodium sulfinates | Iron(III) catalyst, Oxygen (from air) organic-chemistry.org | Green and sustainable approach. organic-chemistry.org |

| Copper-Catalyzed Sulfonylation | Disulfides and sodium sulfinates | Copper catalyst, Air organic-chemistry.org | Efficient formation of sulfur-sulfone bonds. organic-chemistry.org |

| Molybdenum-Catalyzed Oxidation | Thiols | Polyoxomolybdate catalyst, H₂O₂ or air rsc.org | Sustainable and scalable protocol. rsc.org |

| Iodine-Promoted Coupling | Arylsulfonyl hydrazides | Iodine organic-chemistry.org | Environmentally friendly, wide applicability. organic-chemistry.org |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methanesulfonyl chloride |

| 1-Mercapto-2-propanol |

| N-bromosuccinimide (NBS) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Lithium orthosilicate (Li4SiO4) |

| Hydrogen peroxide |

| N-isopropylmethacrylamide |

| N-isopropylacrylamide |

| Ethylene glycol dimethacrylate |

| Curcumin |

Scale-Up Considerations and Process Intensification in Thiolsulfonate Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of thiolsulfonates, including this compound, necessitates careful consideration of process safety, efficiency, and sustainability. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, offers significant advantages over traditional batch processing. sphinxsai.comcetjournal.it Key strategies involve shifting from batch to continuous flow reactors, which enhances safety and reproducibility while reducing equipment size and investment costs. cetjournal.it

Continuous flow systems, such as microreactors or tubular reactors, provide a significantly higher surface-to-volume ratio compared to batch reactors. mdpi.com This feature is particularly crucial for the synthesis of thiolsulfonates, which often involves highly exothermic oxidation reactions. The enhanced heat transfer capabilities of continuous reactors allow for precise temperature control, minimizing the risk of runaway reactions and the formation of undesired byproducts. cetjournal.itcetjournal.it Furthermore, the reduced reactor volume at any given time—known as a smaller hold-up—inherently limits the amount of energy that could be released in a potential incident, leading to an intrinsically safer process. cetjournal.it

Process intensification also focuses on increasing sustainability by reducing the use of solvents. cetjournal.it In traditional batch syntheses, large volumes of solvent are often required to act as a thermal flywheel, absorbing the heat generated during the reaction. cetjournal.it The superior thermal management of continuous systems diminishes this need, allowing for more concentrated reaction mixtures and thereby reducing solvent waste and downstream processing costs. cetjournal.itcetjournal.it This approach aligns with the principles of green chemistry, aiming for cost-optimization and sustainability. sphinxsai.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Thiolsulfonates

Parameter Batch Processing Continuous Flow Processing (Process Intensification) Heat Transfer Limited by surface-to-volume ratio; potential for localized hot spots. Excellent heat transfer due to high surface-to-volume ratio; precise temperature control. Safety Higher risk due to large volumes of reactants and potential for thermal runaway. Inherently safer due to small reactor volumes (hold-up) and superior temperature control. [8, 12] Scalability Challenging; "scaling-up" often requires complete process redesign. Easier to scale by running multiple units in parallel ("numbering-up") or extending operation time. Solvent Usage Often requires large volumes for heat management and dissolution. youtube.com Reduced solvent requirement, leading to higher concentrations and less waste. youtube.com Product Quality Potential for batch-to-batch variability. High consistency and reproducibility. youtube.com Reaction Time Typically longer due to slow reagent addition and heating/cooling cycles. Significantly reduced reaction times due to enhanced mass and heat transfer.

Purification and Isolation Techniques for Research-Grade Thiolsulfonates

Obtaining research-grade this compound requires robust purification and isolation strategies to remove unreacted starting materials, reagents, and byproducts. The choice of technique is dictated by the physical properties of the target compound and its impurities, such as polarity, solubility, and volatility. Common methods include extraction, crystallization, and chromatography.

Liquid-Liquid Extraction: Extraction is a primary workup step used to separate the crude product from the reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com For a polar compound like this compound, which contains a hydroxyl group, selecting an appropriate organic solvent is critical. Solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are often effective for extracting moderately polar compounds from aqueous solutions. nih.gov The process may involve adjusting the pH of the aqueous layer to suppress the ionization of acidic or basic impurities, thereby altering their partitioning behavior and improving separation efficiency.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. youtube.comyoutube.com The process involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). ijddr.in The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. ijddr.in For this compound, polar solvents or solvent mixtures would likely be required. An alternative approach is anti-solvent crystallization, where a second solvent (the anti-solvent) in which the compound is insoluble is added to a solution of the compound, inducing precipitation. youtube.com

Table 2: Solvent Selection for Extraction and Crystallization of Polar Thiolsulfonates

Solvent Polarity Application Comments Ethyl Acetate Moderately Polar Extraction & Crystallization Good for extracting moderately polar compounds from aqueous solutions. Can be used in solvent/anti-solvent crystallization with non-polar solvents like hexanes. Dichloromethane (DCM) Moderately Polar Extraction Effective for extraction but higher toxicity and environmental concerns. Its volatility simplifies removal. Ethanol/Methanol Highly Polar Crystallization Good solvents for dissolving polar compounds. Often used in combination with an anti-solvent like water or diethyl ether. Water Highly Polar Extraction & Crystallization Used as the aqueous phase in extraction. Can be an effective crystallization solvent or anti-solvent for certain polar organic compounds. Hexanes/Heptane Non-Polar Crystallization (Anti-solvent) Used as an anti-solvent to induce crystallization from more polar solvents. libretexts.org

Chromatography: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org For the purification of research-grade materials, column chromatography is the standard method, while Thin-Layer Chromatography (TLC) is used for rapid analysis, reaction monitoring, and method development. youtube.com

Given the polarity of this compound due to its hydroxyl group, normal-phase chromatography is a suitable approach. In this technique, a polar stationary phase, such as silica (B1680970) gel, is used with a less polar mobile phase (eluent). libretexts.orgkhanacademy.org The components of the mixture travel up the TLC plate or down the column at different rates depending on their polarity; more polar compounds interact more strongly with the stationary phase and thus move more slowly. wikipedia.org The separation is quantified by the retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wikipedia.org An optimal solvent system for column chromatography is typically one that provides a good separation of spots on a TLC plate, with the target compound having an Rf value between 0.2 and 0.4. youtube.com

Table 3: Typical Thin-Layer Chromatography (TLC) Conditions for Polar Compounds

Parameter Description Stationary Phase Silica gel (SiO2) coated on glass or aluminum plates. Mobile Phase (Eluent) Mixtures of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate). The ratio is adjusted to achieve optimal separation. Visualization UV light (if the compound is UV-active), or chemical staining agents (e.g., potassium permanganate, iodine vapor) if not. [9, 19] Analysis Calculation of Retardation factor (Rf) to assess purity and identify components. Rf = (Distance traveled by spot) / (Distance traveled by solvent front). ijddr.in

Mechanistic Investigations of 2 Hydroxypropyl Methanethiolsulfonate Reactivity

Nucleophilic Reactivity of the Thiolsulfonate Moiety

The thiolsulfonate group is known to be susceptible to nucleophilic attack, typically at the sulfenyl sulfur, leading to the displacement of the sulfinate as a leaving group. However, specific studies on 2-Hydroxypropyl methanethiolsulfonate are not available.

Reaction Kinetics and Rate Determinations

No published studies were found that specifically detail the reaction kinetics or provide rate determinations for the nucleophilic reactions of this compound. Consequently, no data is available to populate a table of kinetic parameters.

Solvent Effects on Reaction Pathways

While solvent polarity and proticity are generally known to influence the rates and pathways of nucleophilic substitution reactions, no research has been found that specifically investigates the solvent effects on the reaction pathways of this compound.

Identification of Reaction Intermediates

There are no available studies that report the identification or characterization of reaction intermediates in any reactions involving this compound.

Electrophilic Behavior and Oxidative Processes

The sulfur atoms in the thiolsulfonate group can exhibit electrophilic character and are susceptible to oxidation. However, specific research on the electrophilic behavior and oxidative processes of this compound is not documented.

Redox Potentials and Electron Transfer Mechanisms

No data on the redox potentials or electron transfer mechanisms for this compound has been published. Therefore, a data table of electrochemical properties cannot be generated.

Interactions with Reducing Agents

The interaction of thiolsulfonates with reducing agents typically leads to the cleavage of the disulfide bond. However, no studies detailing the specific interactions of this compound with reducing agents were found.

Hydrolytic Stability and Decomposition Pathways of this compound

pH-Dependent Hydrolysis Studies

Comprehensive literature searches did not yield specific data on the pH-dependent hydrolytic stability of this compound. General principles of organic chemistry suggest that the thiosulfonate ester linkage may be susceptible to hydrolysis under both acidic and basic conditions. The rate and mechanism of hydrolysis would likely be influenced by pH, with potential for nucleophilic attack by hydroxide (B78521) ions at the sulfonyl sulfur under basic conditions, and acid-catalyzed hydrolysis under acidic conditions. However, without experimental data, the specific pH profile of hydrolysis for this compound remains uncharacterized.

Thermal Degradation Mechanisms

No specific studies on the thermal degradation mechanisms of this compound were identified in the public domain. For compounds containing sulfonate and hydroxyl groups, thermal decomposition pathways could potentially involve elimination reactions, intramolecular cyclization, or fragmentation. The presence of the sulfur-sulfur bond in the thiosulfonate group introduces additional possibilities for thermal decomposition, including homolytic or heterolytic cleavage of the S-S bond. The specific products and mechanisms would be dependent on the temperature and other experimental conditions.

Reaction with Biological Thiols and Disulfides in In Vitro Systems

Covalent Modification of Cysteine Residues in Model Peptides (In vitro)

There is no direct experimental evidence available in the reviewed literature detailing the covalent modification of cysteine residues in model peptides by this compound. It is known that methanethiolsulfonate reagents can react with free thiols, such as the sulfhydryl group of cysteine, to form a mixed disulfide. This reaction, known as thiol-disulfide exchange, would result in the S-thiolation of the cysteine residue. The hydroxypropyl group of the reagent would likely remain as a leaving group.

Disulfide Exchange Reactions with Biochemical Relevance (In vitro, non-human)

Specific studies on disulfide exchange reactions involving this compound with biochemically relevant molecules in non-human in vitro systems are not available in the current body of scientific literature. Thiol-disulfide exchange is a fundamental process in biochemistry, crucial for protein folding and redox regulation. mdpi.com Methanethiolsulfonate compounds are generally capable of participating in such reactions. mdpi.com The reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. mdpi.com In the context of this compound, it could potentially react with biological disulfides, leading to the formation of a new mixed disulfide and the release of a thiol.

Mechanisms of Protein Adduct Formation (In vitro, non-clinical)

No information was found regarding the mechanisms of protein adduct formation by this compound in non-clinical in vitro settings. The formation of covalent adducts between small molecules and proteins is a key area of study in toxicology and drug development. nih.gov Given the reactivity of the methanethiolsulfonate group towards thiols, it is plausible that this compound could form adducts with proteins by reacting with cysteine residues. This would result in the covalent attachment of the methylthio group to the protein. However, without experimental data, the specificity and mechanism of such adduct formation remain speculative.

Derivatization and Structural Modification of 2 Hydroxypropyl Methanethiolsulfonate for Enhanced Specificity or Reactivity

Synthesis of Analogs with Modified Alkyl or Hydroxypropyl Chains

The synthesis of analogs by modifying the alkyl or hydroxypropyl chains of 2-Hydroxypropyl methanethiolsulfonate allows for a systematic investigation of structure-activity relationships. Alterations to the length, branching, or substitution of these chains can influence properties such as hydrophobicity, steric hindrance, and interaction with biological targets.

Table 1: Hypothetical Analogs of this compound with Modified Chains

| Analog Name | Modification | Potential Impact on Properties |

| 2-Hydroxybutyl methanethiolsulfonate | Elongation of the alkyl chain | Increased lipophilicity |

| 2-Hydroxy-2-methylpropyl methanethiolsulfonate | Branching of the alkyl chain | Increased steric hindrance |

| 3-Hydroxypropyl methanethiolsulfonate | Isomeric variation of the hydroxypropyl group | Altered spatial arrangement of the hydroxyl group |

Functionalization of the Hydroxyl Group

The secondary hydroxyl group in this compound is a prime target for functionalization, offering a versatile handle for introducing a wide array of chemical moieties through reactions such as esterification and etherification. mdpi.com These modifications can dramatically alter the molecule's characteristics and enable its use in various biochemical and cellular studies.

Esterification and etherification of the hydroxyl group can be employed to modulate the polarity and bioavailability of the molecule. mdpi.com For instance, esterification with fatty acids could increase its lipophilicity, while etherification with polyethylene (B3416737) glycol (PEG) chains could enhance its water solubility. The chemical modification of biopolymers like hyaluronan, which contains hydroxyl groups, often involves these types of reactions to create hydrogels or other materials with tailored properties. nih.govresearchgate.net

Table 2: Examples of Esterification and Etherification Products of this compound

| Reaction Type | Reagent | Product | Potential Application |

| Esterification | Acetic anhydride | 2-Acetoxypropyl methanethiolsulfonate | Pro-drug/masked functional group |

| Etherification | Methyl iodide | 2-Methoxypropyl methanethiolsulfonate | Increased metabolic stability |

| Etherification | Polyethylene glycol (PEG) | PEGylated this compound | Enhanced solubility and biocompatibility |

The hydroxyl group also serves as a convenient attachment point for reporter groups, such as fluorescent dyes, or for conjugation to other biomolecules. This allows for the creation of probes to study biological processes or to track the distribution of the molecule within a system. While direct examples for this compound are scarce, the general principle is well-established. For example, the conjugation of fluorescent dyes to antibodies is a common technique in immunology and cell biology. nih.govresearchgate.net

The development of site-selective conjugation methods is an active area of research. For instance, strategies for the bioorthogonal and site-selective conjugation of fluorescent dyes to antibodies have been developed to ensure homogeneity and preserve the function of the biomolecule. nih.gov These advanced techniques could potentially be adapted for the specific modification of this compound.

Modifications of the Thiolsulfonate Moiety

The thiolsulfonate group is the reactive core of the molecule, and its modification can have a profound impact on its reactivity and specificity towards thiol-containing molecules.

The methansulfonate group in this compound can be replaced with other sulfonate groups to modulate its leaving group ability and, consequently, the reactivity of the thiolsulfonate. Arylsulfonates, for instance, are generally better leaving groups than alkylsulfonates. The synthesis of novel pyrimidine (B1678525) sulfonate esters containing a thioether moiety has been explored for their biological activities, demonstrating the interest in varying the sulfonate portion of such molecules. nih.gov

The design of arylsulfonate-based nucleophile-assisting leaving groups (NALGs) containing ether units has been shown to significantly enhance the rates of nucleophilic substitution reactions. fau.edunih.gov This concept could be applied to the thiolsulfonate scaffold to create reagents with enhanced reactivity.

Table 3: Potential Modifications of the Sulfonate Group in 2-Hydroxypropyl Thiolsulfonates

| Sulfonate Group | Name of Analog | Expected Impact on Reactivity |

| p-Toluenesulfonate (Tosyl) | 2-Hydroxypropyl p-toluenethiolsulfonate | Increased reactivity |

| Trifluoromethanesulfonate (Triflyl) | 2-Hydroxypropyl trifluoromethanethiolsulfonate | Significantly increased reactivity |

| Benzenesulfonate | 2-Hydroxypropyl benzenethiolsulfonate | Increased reactivity |

The sulfur atom of the sulfonate group in this compound is chiral if the two oxygen atoms are considered distinct, though it is typically a racemic mixture. The stereochemistry at the sulfur centers can be a critical determinant of biological activity in some classes of molecules. While methods for stereochemical control at sulfur are known for certain compounds, their application to thiolsulfonates is not widely reported. The development of synthetic methods that allow for the stereoselective synthesis of chiral sulfur compounds is an ongoing challenge in organic chemistry.

Advanced Analytical Methodologies for Research on 2 Hydroxypropyl Methanethiolsulfonate

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation (Beyond Basic Identification)

Spectroscopic methods are indispensable for confirming the covalent structure of 2-Hydroxypropyl methanethiolsulfonate and elucidating the pathways of its formation and subsequent reactions. Advanced applications of these techniques move beyond simple identification to provide nuanced insights into molecular geometry, connectivity, and the composition of complex reaction mixtures.

Advanced NMR Spectroscopic Applications (e.g., 2D NMR, Solid-State NMR for reaction mixtures)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. mdpi.com While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced NMR techniques offer deeper insights into the complex structure of this compound and its behavior in reaction mixtures.

Two-dimensional (2D) NMR experiments are critical for unambiguous assignment of proton and carbon signals, especially for confirming connectivity. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings within the hydroxypropyl chain, while Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable, as it shows longer-range couplings (2-3 bonds), confirming the connectivity between the methanethiolsulfonate group and the hydroxypropyl moiety. For instance, an HMBC correlation would be expected between the protons of the methylene (B1212753) group adjacent to the sulfur atom (-CH₂-S-) and the carbon of the sulfonyl group (C-SO₂). Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information on through-space proximity of atoms, which helps to define the molecule's conformational preferences in solution. engineegroup.us

Solid-state NMR (ssNMR) is a powerful, non-invasive technique for characterizing materials at a molecular level, providing information about structure and dynamics. taylorandfrancis.com It is particularly useful for analyzing reaction mixtures that are not fully dissolved, or for studying the compound in a solid matrix. taylorandfrancis.com Unlike liquid-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. taylorandfrancis.com Techniques like Magic Angle Spinning (MAS) are employed to reduce this broadening and improve spectral resolution. ethz.chchemrxiv.org For a reaction mixture containing solid this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can enhance the signal of the carbon nuclei, allowing for the characterization of the solid product even in the presence of liquid-phase reactants or solvents. chemrxiv.org Furthermore, ssNMR can be used to probe non-covalent interactions, such as hydrogen bonding involving the hydroxyl group, which can be crucial in understanding the compound's crystal packing or its interaction with surfaces. taylorandfrancis.com

Interactive Table: Application of 2D NMR for Structural Confirmation of this compound

| 2D NMR Technique | Information Provided | Expected Correlations for this compound |

| COSY (¹H-¹H) | Shows scalar coupling between protons, typically over 2-3 bonds. | - Correlation between -OH proton and -CH proton.- Correlation between -CH proton and adjacent -CH₂ and -CH₃ protons. |

| HSQC (¹H-¹³C) | Correlates protons with their directly attached carbon atoms. | - Correlation between each proton signal and its corresponding carbon signal in the hydroxypropyl and methyl groups. |

| HMBC (¹H-¹³C) | Shows scalar coupling between protons and carbons over 2-4 bonds. | - Correlation between -CH₂- protons and the sulfonyl carbon.- Correlation between methyl protons (-S-CH₃) and the sulfonyl carbon.- Correlation between propyl chain protons and adjacent carbons. |

| NOESY (¹H-¹H) | Identifies protons that are close in space (< 5 Å), irrespective of bonding. | - Can reveal folding or specific conformations of the propyl chain by showing proximity between non-adjacent protons. |

High-Resolution Mass Spectrometry for Reaction Product Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the analysis of this compound, offering high mass accuracy and resolving power. researchgate.netmdpi.com This enables the confident determination of elemental compositions for the parent molecule, its reaction products, and any impurities, which is a critical step in reaction monitoring and product characterization. thermofisher.comnih.gov Instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range, allowing for the differentiation of compounds with very similar nominal masses (isobars). mdpi.comnih.gov

In the context of a reaction to synthesize or modify this compound, HRMS coupled with liquid chromatography (LC-HRMS) can be used to generate a detailed profile of the reaction mixture. nih.gov By comparing the accurate masses of detected ions to a theoretical database, potential side products—such as those arising from oxidation of the thioether linkage, elimination of water from the hydroxypropyl group, or disulfide exchange—can be tentatively identified. Subsequent analysis using tandem mass spectrometry (MS/MS) on the HRMS instrument provides fragmentation data that helps to confirm the proposed structures.

For quantitative analysis, LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer high sensitivity and selectivity. nih.gov While typically performed on triple quadrupole instruments, HRMS platforms can also perform targeted quantification with high specificity. A quantitative method for this compound would involve monitoring a specific precursor-to-product ion transition, allowing for its accurate measurement in complex matrices, such as during reaction progress monitoring or stability studies. nih.govresearchgate.netmdpi.com

Interactive Table: Hypothetical Byproducts in this compound Synthesis and Their HRMS Signatures

| Hypothetical Byproduct | Chemical Formula | Monoisotopic Mass (Da) | Mass Difference from Parent (mDa) | Potential Origin |

| This compound | C₄H₁₀O₃S₂ | 170.0017 | 0 | Target Product |

| Oxidized Product (Sulfone) | C₄H₁₀O₄S₂ | 185.9966 | +15994.9 | Oxidation of the thioether linkage. |

| Dehydrated Product | C₄H₈O₂S₂ | 151.9915 | -18010.2 | Elimination of water from the hydroxyl group. |

| Hydrolysis Product (Sulfonic Acid) | C₄H₁₀O₄S | 154.0299 | -15971.8 (loss of S) | Hydrolysis of the thiosulfonate bond. |

| Symmetrical Disulfide | C₆H₁₄O₂S₂ | 194.0384 | N/A | Byproduct from thiol starting material. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Complex Mixtures

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. mdpi.com These techniques are highly effective for analyzing the functional group transformations that occur during the synthesis and reactions of this compound, often requiring minimal sample preparation. americanpharmaceuticalreview.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule. thermofisher.com It is particularly sensitive to polar functional groups, making it ideal for identifying the key moieties in this compound. The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the O-H group, while strong absorptions around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) would indicate the S=O stretching of the sulfonyl group. The C-H stretching of the alkyl groups would appear in the 2850-3000 cm⁻¹ range. nih.gov Monitoring a reaction by FTIR would involve tracking the disappearance of reactant-specific peaks and the emergence of these characteristic product peaks.

Raman spectroscopy is a complementary light-scattering technique. thermofisher.com While FTIR is strong for polar bonds, Raman is often more sensitive to non-polar, symmetric bonds. This makes it particularly useful for analyzing the sulfur-sulfur (S-S) bond in the thiosulfonate group, which is expected to have a characteristic Raman signal around 480-550 cm⁻¹. The C-S bonds would also be visible in the Raman spectrum (typically 600-800 cm⁻¹). Because water is a weak Raman scatterer, Raman spectroscopy is well-suited for monitoring reactions in aqueous media without significant solvent interference. thermofisher.com Together, FTIR and Raman provide a comprehensive picture of the functional groups present in a complex reaction mixture, confirming the formation of the desired thiosulfonate structure and identifying functional groups associated with byproducts. thermofisher.comprinceton.edu

Interactive Table: Key Vibrational Modes for this compound

| Functional Group | Bond | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Hydroxyl | O-H | Stretch | 3200-3600 (Broad) | 3200-3600 (Weak) |

| Alkyl | C-H | Stretch | 2850-3000 | 2850-3000 |

| Sulfonyl | S=O | Asymmetric Stretch | 1300-1350 (Strong) | 1300-1350 (Weak) |

| Sulfonyl | S=O | Symmetric Stretch | 1120-1160 (Strong) | 1120-1160 (Weak) |

| Thioether-Sulfonyl | C-S | Stretch | 600-800 | 600-800 (Stronger) |

| Thiosulfonate | S-S | Stretch | ~400-500 (Weak/Difficult to see) | 480-550 (Moderate) |

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating the components of a mixture, which is essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development for Reaction Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating non-volatile compounds, making it ideal for the analysis of this compound. almacgroup.com A robust HPLC method can effectively separate the target compound from starting materials, intermediates, and byproducts, allowing for both qualitative and quantitative analysis of a reaction mixture. thermofisher.comunirioja.es

Developing an HPLC method involves several key steps. thermofisher.com For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach. The method development process would include:

Column and Stationary Phase Selection: A C18 or C8 column is a typical starting point, providing a non-polar stationary phase that retains analytes based on their hydrophobicity.

Mobile Phase Optimization: A mixture of water (often with a buffer like phosphate (B84403) or acetate (B1210297) to control pH) and an organic solvent (such as acetonitrile (B52724) or methanol) is used as the mobile phase. The ratio of organic solvent to water is adjusted to achieve optimal retention and separation. An isocratic elution (constant mobile phase composition) may be sufficient, but a gradient elution (changing composition over time) can provide better resolution for complex mixtures. mdpi.com

Detector Selection: Given the absence of a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) would likely be used to detect the thiosulfonate group. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer could be employed for more universal detection.

Method Validation: Once optimized, the method is validated for parameters such as linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose of reaction analysis and purity assessment. almacgroup.com

Interactive Table: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Mode | Reversed-Phase (RP-HPLC) | Suitable for polar analytes. |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar stationary phase for good retention of moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure consistent ionization state of analytes. |

| Mobile Phase B | Acetonitrile | Common organic modifier for adjusting elution strength. |

| Elution | Gradient: 5% B to 70% B over 15 min | Allows for elution of compounds with a range of polarities, separating polar starting materials from the less polar product. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Low wavelength UV detection for compounds lacking strong chromophores. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. mdpi.com While this compound itself has a low vapor pressure and is not amenable to direct GC analysis without derivatization, GC-MS is invaluable for detecting volatile impurities, unreacted starting materials, or volatile byproducts generated during its synthesis. jmb.or.krmdpi.com

For example, in a synthesis starting from methanesulfonyl chloride and 2-hydroxy-1-propanethiol, GC-MS could be used to monitor the consumption of these more volatile precursors. It could also identify low molecular weight byproducts formed through side reactions, such as the formation of dimethyl disulfide or other sulfur-containing volatiles. The analysis involves injecting the sample into a heated port where volatile components are vaporized and swept by a carrier gas onto a chromatographic column. nih.gov Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. scirp.org The technique is also useful for studying the thermal stability of the main compound, as any degradation products formed in the hot injector can be identified. nih.govmdpi.com

Interactive Table: Potential Volatile Analytes in the Synthesis of this compound Detectable by GC-MS

| Compound | Role/Origin | Boiling Point (°C) | GC-MS Analysis Notes |

| Methanesulfonyl Chloride | Starting Material | 161 | Readily analyzable by GC-MS; its disappearance indicates reaction progress. |

| 2-Hydroxy-1-propanethiol | Starting Material | 145-147 | Readily analyzable; its consumption can be monitored. |

| Dimethyl Disulfide | Potential Byproduct | 109.7 | Common impurity in reactions involving thiols; easily detected. |

| Propylene Oxide | Potential Byproduct | 34 | Highly volatile; may be formed from degradation of the hydroxypropyl group. |

| Propionaldehyde | Potential Byproduct | 46-50 | May be formed from oxidation/degradation of the starting thiol. |

Electroanalytical Techniques for Redox Characterization

Electroanalytical methods are powerful tools for investigating the redox properties of thiosulfonates, such as this compound. These techniques can provide valuable insights into the electron transfer processes, stability, and potential electrochemical applications of the compound.

Cyclic voltammetry (CV) is a primary technique used to study the electrochemical behavior of chemical species. ossila.com It involves scanning the potential of an electrode linearly with time and measuring the resulting current. For thiosulfonates, CV can be employed to determine their oxidation and reduction potentials, which are fundamental parameters related to their electronic structure. The electrochemical synthesis of methyl methanethiolsulfonate from the oxidation of dimethyl disulfide has been reported, highlighting the relevance of electrochemical methods in the context of thiosulfonate chemistry. tandfonline.com

Table 1: Hypothetical Electrochemical Data for a Generic Alkyl Thiosulfonate

| Parameter | Value |

|---|---|

| Oxidation Potential (Epa) | +1.2 V vs. Ag/AgCl |

| Reduction Potential (Epc) | -0.8 V vs. Ag/AgCl |

| Peak Separation (ΔEp) | 150 mV |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from cyclic voltammetry experiments on a thiosulfonate compound. The actual values for this compound would need to be determined experimentally.

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of compounds like this compound.

While the crystal structure of this compound has not been specifically reported, crystallographic analyses of other thiosulfonate derivatives offer valuable insights into the expected structural features. For instance, the crystal structures of S-ethyl 4-acetamidobenzene-1-sulfonothioate and S-methyl 4-acetamidobenzene-1-sulfonothioate have been determined, revealing key details about the geometry of the thiosulfonate group (-SO₂-S-). researchgate.net In a different study, the molecular structure of a methanethiolsulfonate derivative was confirmed by crystallographic analysis, highlighting the conformation of the molecule in the crystal lattice. nih.gov

Table 2: Representative Crystallographic Data for a Thiosulfonate Compound

| Parameter | S-ethyl 4-acetamidobenzene-1-sulfonothioate | S-methyl 4-acetamidobenzene-1-sulfonothioate |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 8.854(2) | 7.551(2) |

| b (Å) | 10.453(3) | 20.302(4) |

| c (Å) | 12.986(3) | 7.152(2) |

| β (°) | 107.59(3) | 90 |

| Volume (ų) | 1146.1(5) | 1095.5(5) |

Source: Data adapted from a study on the crystal and molecular structure of novel thiosulfonate crystals. researchgate.net Note: This table presents crystallographic data for related thiosulfonate compounds to illustrate the type of information obtained from such studies.

Applications of 2 Hydroxypropyl Methanethiolsulfonate in Chemical Research and Development Excluding Prohibited Areas

Utilization as a Synthetic Reagent in Organic Synthesis

In the field of organic synthesis, 2-Hydroxypropyl methanethiolsulfonate functions as a targeted reagent, primarily valued for its ability to modify thiol-containing molecules. Its reactivity is centered on the electrophilic sulfur atom of the methanethiolsulfonate group.

Introduction of Thiol or Sulfonyl Moieties into Complex Molecules

The principal synthetic application of this compound and related MTS reagents is the S-thiolation of nucleophiles, particularly thiols. The reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on the electrophilic sulfur of the MTS reagent. This results in the formation of a mixed disulfide (R-S-S-CH₃) and the displacement of the methanesulfonate (B1217627) anion (CH₃SO₃⁻) as a leaving group.

This reaction provides an effective method for introducing a methylthiol group onto a target molecule. The resulting disulfide bond can be considered a protected form of the original thiol. The thiol can be subsequently regenerated by treating the mixed disulfide with an appropriate reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. This two-step process allows for the temporary masking of a reactive thiol group during other synthetic transformations. While the reagent's primary role is S-thiolation, the methanesulfonate leaving group is a sulfonyl moiety, though the reagent is not typically used as a direct source for introducing sulfonyl groups into carbon backbones.

| Reactant Type | Reaction Name | Functional Group Introduced | Key Features |

|---|---|---|---|

| Thiol / Thiolate (R-SH) | S-Thiolation (specifically S-Methylthiolation) | Methyl Mixed Disulfide (-S-S-CH₃) | Forms a stable but reducible disulfide bond; methanesulfonate is the leaving group. |

Role in Cascade Reactions and Multicomponent Synthesis

Cascade reactions, also known as domino reactions, are processes involving at least two consecutive transformations where the subsequent reaction occurs as a result of the functionality formed in the previous step, all under the same reaction conditions. nih.gov Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov These strategies are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govnih.gov

Despite the synthetic efficiency of these methods, the use of this compound as a reactant within cascade or multicomponent reaction schemes is not widely documented in scientific literature. Its specific reactivity is typically exploited in more targeted, stepwise modifications rather than in complex, one-pot assemblies.

Application as a Chemical Probe for Enzyme Active Site Studies (In vitro, non-human)

The specific reactivity of this compound toward thiol groups makes it a valuable tool for studying enzymes, particularly those that rely on cysteine residues for their catalytic function. These studies are conducted in isolated, non-human in vitro systems to probe enzyme structure and mechanism.

Irreversible Inhibition Mechanisms in Isolated Enzyme Systems

Methanethiolsulfonate reagents are potent modifiers of cysteine residues within the active sites of enzymes like cysteine proteases. nih.govresearchgate.net The mechanism involves the nucleophilic attack by the highly reactive thiolate anion of a catalytic cysteine residue on the MTS reagent. This attack forms a stable, covalent mixed disulfide bond between the enzyme's cysteine residue and a methylthio group, effectively blocking the active site and inhibiting enzyme activity.

This type of inhibition is often described as irreversible because the covalent bond prevents the enzyme from functioning, and its activity cannot be restored by simple dilution or substrate addition. However, it is more accurately termed "covalent reversible" inhibition. Unlike true irreversible inhibitors that form bonds that cannot be readily cleaved, the disulfide linkage formed by the MTS reagent can be broken by the addition of an excess of a small-molecule reducing agent like dithiothreitol (DTT). nih.govresearchgate.net This feature allows researchers to turn enzyme activity "off" with the MTS reagent and then turn it back "on" with a reducing agent, providing a level of control useful for studying enzyme function. The related compound S-methyl methanethiolsulfonate (MMTS) is explicitly used for this purpose to enable enzyme reactivation and prevent autolysis during storage. nih.gov

Covalent Labeling Strategies for Protein Structure-Function Research (In vitro)

Covalent labeling, coupled with mass spectrometry (CL-MS), is a powerful technique for investigating protein higher-order structure, conformational changes, and protein-protein interactions. escholarship.orgnih.govnih.gov In this context, this compound serves as a cysteine-specific covalent labeling reagent. umass.edu The hydroxyl group enhances its solubility in the aqueous buffers typically used for protein studies.

The experimental workflow involves exposing a protein to the reagent under controlled conditions. The reagent will covalently modify solvent-accessible cysteine residues. nih.gov By comparing the labeling pattern of the protein in two different states (e.g., in the presence and absence of a binding partner), researchers can infer which cysteine residues are located in the binding interface or in regions that undergo conformational changes. nih.gov After the labeling reaction, the protein is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass shift caused by the addition of the methylthio group (-S-CH₃), allowing for precise identification of the modified cysteine residues.

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | A protein is prepared in two or more states (e.g., with/without ligand, folded/unfolded). | To create a basis for comparison. |

| 2. Covalent Labeling | The protein samples are treated with this compound. | To covalently modify solvent-accessible cysteine residues. |

| 3. Quenching & Digestion | The reaction is stopped, and the protein is digested into peptides using an enzyme like trypsin. | To make the protein amenable to mass spectrometry analysis. |

| 4. LC-MS/MS Analysis | The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. | To identify the peptides and pinpoint the exact sites of modification. |

| 5. Data Analysis | The modification patterns of the different protein states are compared. | To map interaction surfaces, identify conformational changes, or probe protein topology. |

Future Directions and Unexplored Avenues in 2 Hydroxypropyl Methanethiolsulfonate Research

Integration with Flow Chemistry and Microreactor Technology

The synthesis and application of 2-Hydroxypropyl methanethiolsulfonate are prime candidates for adaptation to continuous flow chemistry and microreactor systems. Traditional batch processing of sulfur-containing compounds can present challenges related to heat management, reaction control, and scalability. Flow chemistry offers solutions to these issues by providing superior control over reaction parameters. almacgroup.comflinders.edu.au

Microreactors, with their high surface-area-to-volume ratio, enable rapid heat exchange, which is critical for managing potentially exothermic reactions involving thiolsulfonates and ensuring process safety. almacgroup.comyoutube.com This precise temperature control can lead to higher product yields and purity by minimizing the formation of thermal degradation products or side-products. Furthermore, continuous flow systems allow for the safe in-situ generation and immediate use of reactive intermediates, which can be advantageous in multi-step syntheses involving this compound. flinders.edu.au The scalability of flow processes, achieved through "numbering-up" (running multiple reactors in parallel) or "sizing-up," provides a more straightforward path from laboratory-scale discovery to industrial production compared to traditional batch scale-up. almacgroup.com

Table 1: Comparative Analysis of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. | Enhanced safety, reduced side reactions. |

| Reaction Time | Typically hours, including heating and cooling cycles. | Seconds to minutes, based on residence time in the reactor. | Increased throughput and efficiency. |

| Safety | Handling large volumes of reagents poses higher risks. | Small reaction volumes at any given time significantly reduce risk. | Safer handling of reactive intermediates. youtube.com |

| Scalability | Complex, often requires re-optimization of conditions. | Straightforward via extended run time or parallelization. | Faster transition from lab to production. |

| Process Control | Manual or semi-automated control of bulk parameters. | Precise, automated control over temperature, pressure, and stoichiometry. | Higher reproducibility and product consistency. |

Exploration of Bioorthogonal Reactivity (Non-cellular context, or purely chemical mechanisms)

Bioorthogonal chemistry involves reactions that can proceed in a complex environment without interfering with native functional groups. wikipedia.orgnih.gov While often discussed in a biological context, the principles of orthogonality are highly valuable in complex chemical synthesis. The methanethiolsulfonate group of this compound is an electrophile that reacts selectively with soft nucleophiles, most notably thiols, to form disulfide bonds.

Future research could focus on exploiting this selective thiol-thiolsulfonate ligation as an orthogonal reaction in a purely chemical setting. For instance, during the synthesis of a complex polymer or a multifunctional small molecule, this compound could be used to selectively introduce a disulfide linkage or a protected thiol moiety without affecting other functional groups like amines, alcohols, or carboxylic acids present in the system. To be truly bioorthogonal, the reaction must proceed under mild conditions, be highly selective, and not require catalysts that could have off-target reactivity. mdpi.com The hydroxyl group on the compound also provides a handle for tuning its solubility or for attaching it to a solid support, further expanding its utility in sophisticated synthetic strategies.

Rational Design of Next-Generation Thiolsulfonate Reagents

This compound can serve as a scaffold for the rational design of new, purpose-built thiolsulfonate reagents. By systematically modifying its structure, researchers can fine-tune its physicochemical properties to suit specific applications. Computational models can aid in predicting how structural changes will affect reactivity and other characteristics, accelerating the design-synthesis-test cycle.

Key modifications could include:

Altering the Alkyl Chain: Shortening, lengthening, or introducing branching to the propyl chain can modulate the steric hindrance around the reactive sulfur atoms, thereby controlling the reaction rate.

Modifying the Hydroxyl Group: Converting the hydroxyl group into an ether or ester can alter the reagent's solubility in different solvent systems. Alternatively, it can be used as a conjugation handle to attach other functional molecules, such as fluorophores or polymers.

Changing the S-Alkyl/Aryl Group: Replacing the S-methyl group with other alkyl or aryl groups can significantly alter the electronic properties and leaving group ability, thus fine-tuning the reagent's electrophilicity and reactivity profile.

Table 2: Hypothetical Derivatives of this compound and Their Designed Properties

| Structural Modification | Derivative Name (Hypothetical) | Predicted Property Change | Potential Application |

|---|---|---|---|

| Branching on propyl chain | 2-Hydroxy-2-methylpropyl Methanethiolsulfonate | Decreased reactivity due to steric hindrance. | Slower, more controlled thiol conjugation. |

| Etherification of hydroxyl | 2-Methoxypropyl Methanethiolsulfonate | Increased lipophilicity. | Use in non-polar organic synthesis. |

| Esterification of hydroxyl | 2-Acryloyloxypropyl Methanethiolsulfonate | Introduction of a polymerizable group. | Creation of functional polymers with pendant disulfide-forming groups. |

| Change of S-Alkyl group | 2-Hydroxypropyl Ethanethiolsulfonate | Modified reactivity and leaving group potential. | Fine-tuning reaction kinetics for specific substrates. |

Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Synthesis Pathways

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and reactivity prediction. mdpi.compreprints.org For this compound, these computational tools offer several unexplored avenues.

Table 3: Potential Applications of Machine Learning in this compound Research | ML/AI Application | Input Data Required | Predicted Output / Benefit | | :--- | :--- | :--- | | Reactivity Prediction | Structures of thiolsulfonate and reactant; reaction conditions (solvent, temp). | Reaction yield, rate constant, selectivity. | Accelerates screening of reaction partners. | | Synthesis Optimization | Known synthesis pathways, reagent costs, reaction yields, safety data. | Optimized, cost-effective, and safer synthesis routes. | Reduces development time and cost. preprints.org | | Property Prediction | Molecular structure of derivatives. | Physicochemical properties (solubility, stability, etc.). | Guides the rational design of new reagents. | | Mechanism Elucidation | Quantum mechanical calculations, experimental reaction outcomes. | Most probable reaction mechanism and transition states. | Provides fundamental chemical insight. youtube.com |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-hydroxypropyl methanethiolsulfonate in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure. Install safety showers and eyewash stations nearby .

- Personal Protective Equipment (PPE) :

| PPE Category | Specification |

|---|---|

| Respiratory | Vapor respirator compliant with local regulations |

| Hands | Nitrile or neoprene gloves |

| Eyes | Safety glasses with side shields; face shield if splashing is possible |

| Skin/Body | Lab coat or protective clothing; chemical-resistant boots if spills are likely |

- Storage : Store in a cool, dry, ventilated area away from oxidizers. Monitor degradation over time, as instability may increase hazards .

Q. What is the standard synthetic pathway for this compound?

- Methodological Answer :

- Reaction : Derived from coupling S-(2-hydroxyethyl) methanesulfonothioate with hydroxypropyl alcohol under controlled conditions (e.g., inert atmosphere, 20–25°C) .

- Purification : Isolate the product via column chromatography or fractional distillation. Validate purity using HPLC or NMR spectroscopy.

- Yield Optimization : Maintain stoichiometric balance, use anhydrous solvents, and control reaction pH to minimize side reactions .

Advanced Research Questions

Q. How can researchers design experiments to study thiol-disulfide exchange mechanisms mediated by this compound in proteins?

- Methodological Answer :

- Experimental Setup :

Protein Selection : Use cysteine-rich proteins (e.g., thioredoxin) to maximize reactivity.

Reaction Conditions : Buffer at pH 7.4 (mimic physiological conditions) with 1–5 mM compound concentration.

Controls : Include thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity .

- Analytical Techniques :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor real-time disulfide bond formation.

- Structural Analysis : Employ X-ray crystallography or cryo-EM to resolve modified cysteine residues .

Q. What strategies resolve contradictions in reported reactivity data for this compound across studies?

- Methodological Answer :

- Systematic Replication : Vary parameters (solvent polarity, temperature, pH) to identify critical factors.

- Analytical Validation : Cross-validate results using multiple techniques (e.g., LC-MS for product identification, FTIR for functional group tracking).

- Data Normalization : Account for batch-to-batch variability in compound purity by quantifying active thiol content via Ellman’s assay .

Q. How can this compound be utilized in polymer synthesis?

- Methodological Answer :

- Crosslinking Applications :

Monomer Design : Incorporate the compound as a crosslinker in thiol-ene click chemistry.

Reaction Optimization : Use UV initiation (365 nm) with a photoinitiator (e.g., Irgacure 2959) for rapid polymerization.

Characterization : Assess crosslink density via swelling experiments or dynamic mechanical analysis (DMA) .

Data Contradiction Analysis

Q. Why do studies report varying efficiency of this compound in protein stabilization?

- Methodological Answer :

- Potential Factors :

- Protein Conformation : Accessibility of cysteine residues varies with tertiary structure.

- Redox Environment : Competing reducing agents (e.g., glutathione) in buffer systems may quench reactivity.

- Mitigation : Pre-treat proteins with denaturants (e.g., urea) to expose buried cysteines, or perform reactions under anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.